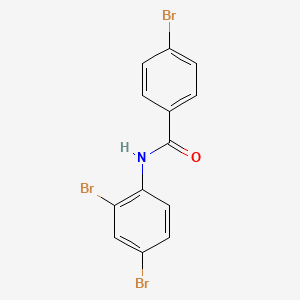![molecular formula C18H13ClN2O3S B1634792 methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 449778-53-4](/img/structure/B1634792.png)
methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Descripción general
Descripción
“Methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate” is a chemical compound with the CAS Number: 449778-53-4 . It has a molecular weight of 372.83 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded an intermediate. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .Molecular Structure Analysis
The InChI code for the compound is1S/C18H13ClN2O3S/c1-24-18(23)16-15(11-22)17(25-14-9-7-12(19)8-10-14)21(20-16)13-5-3-2-4-6-13/h2-11H,1H3 . Physical And Chemical Properties Analysis
The compound has a melting point range of 109 - 112 degrees Celsius . It is solid in physical form .Aplicaciones Científicas De Investigación
Synthetic Approaches and Molecular Structures
Synthesis of Reduced Bipyrazoles : The synthesis of reduced bipyrazoles involves a sequence starting from similar pyrazole precursors. This process includes reactions under microwave irradiation, yielding chalcones which undergo cyclocondensation reactions to produce reduced bipyrazoles. These compounds can then be N-formylated or N-acetylated, demonstrating significant structural diversity and charge delocalization in various derivatives, which is crucial for understanding molecular interactions and assembly (Cuartas et al., 2017).
Catalytic Synthesis : Employing sulfuric acid derivatives as recyclable catalysts for the synthesis of pyrazolone-based compounds showcases an efficient method for producing such molecules. This approach emphasizes the utility of green chemistry principles in synthesizing heterocyclic compounds, offering high yields and demonstrating the catalyst's reusability without loss of activity (Tayebi et al., 2011).
Potential Pharmacological Activities
Analgesic and Anti-inflammatory Activities : Novel series of pyrazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain compounds emerged as highly active, showing significant potential compared to standard drugs, with mild ulcerogenic potential. This research highlights the therapeutic potential of pyrazole derivatives in pain management and inflammation control (Gokulan et al., 2012).
Anticancer Activities : The synthesis and evaluation of novel thiadiazoles and thiazoles incorporating pyrazole moiety have shown promising anticancer activity against breast carcinoma cell lines. Some derivatives demonstrated concentration-dependent cellular growth inhibitory effects, highlighting the potential of pyrazole derivatives in cancer therapy (Gomha et al., 2014).
Safety and Hazards
The compound is associated with certain hazards. The safety information includes the following precautionary statements: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The hazard statements include H302, H312, H332 . The compound is associated with the GHS07 pictogram and the signal word "Warning" .
Propiedades
IUPAC Name |
methyl 5-(4-chlorophenyl)sulfanyl-4-formyl-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c1-24-18(23)16-15(11-22)17(25-14-9-7-12(19)8-10-14)21(20-16)13-5-3-2-4-6-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSUJBMKLUZTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=O)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001144126 | |
| Record name | Methyl 5-[(4-chlorophenyl)thio]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
449778-53-4 | |
| Record name | Methyl 5-[(4-chlorophenyl)thio]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=449778-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[(4-chlorophenyl)thio]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



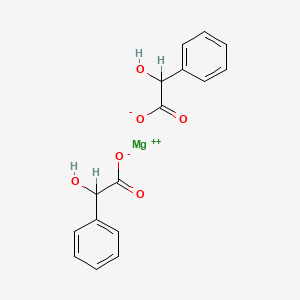

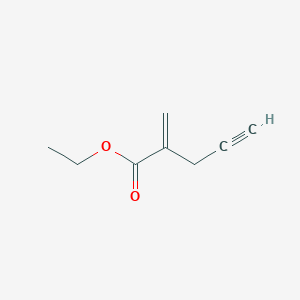
![ethyl (2S,3S)-3-[[(2S)-1-[2-(4-hydroxyphenyl)ethylamino]-3-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B1634717.png)
![3-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B1634719.png)

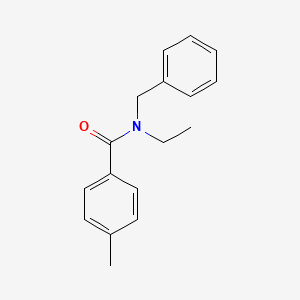
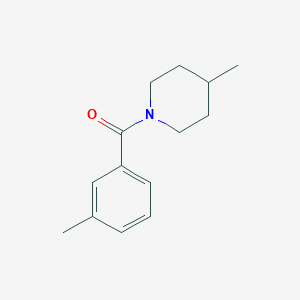

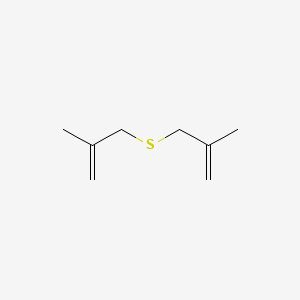
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B1634771.png)
